3-(4-Fluorophenoxy)azetidine
Overview
Description
3-(4-Fluorophenoxy)azetidine is a chemical compound with the CAS Number: 702628-84-0 . It has a molecular weight of 167.18 and its IUPAC name is this compound . It is stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a boiling point of 256°C at 760 mmHg . The density of this compound is 1.188±0.06 g/cm3 . The physical form of this compound is a solid-liquid mixture .Scientific Research Applications
Synthesis and Chemical Properties
Azetidines are valuable motifs in drug discovery, with applications ranging from synthesis strategies to their incorporation into drug-like compounds. For example, the synthesis of 3,3-Diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction showcases the potential of azetidine derivatives in accessing diverse chemical structures beneficial for medicinal applications (Denis et al., 2018).
Fluorophore Development
The incorporation of four-membered azetidine rings into classic fluorophore structures, such as in the Janelia Fluor (JF) series of dyes, has resulted in substantial increases in brightness and photostability. This fine-tuning of the spectral and chemical properties of fluorophores demonstrates the versatility of azetidine derivatives in enhancing the performance of fluorescent labels for live-cell and in vivo imaging (Grimm et al., 2017).
Biological Applications
In the context of biological applications, azetidine-containing compounds have shown promise in various therapeutic areas. For instance, 3-fluoroazetidinecarboxylic acids and derivatives have been explored for their potential in inhibiting pancreatic cancer cell growth, showcasing the therapeutic potential of fluorinated azetidine compounds (Liu et al., 2015).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Factors such as the compound’s molecular weight (16718 g/mol ), and its predicted water solubility (2.921e+004 mg/L at 25°C ) could influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of “3-(4-Fluorophenoxy)azetidine”. For instance, the compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat.
Properties
IUPAC Name |
3-(4-fluorophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPYYPSOHMOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613695 | |
Record name | 3-(4-Fluorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702628-84-0 | |
Record name | 3-(4-Fluorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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